molecular formula C20H38O5Si2 B1608212 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane CAS No. 70877-11-1

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane

Cat. No.: B1608212
CAS No.: 70877-11-1
M. Wt: 414.7 g/mol
InChI Key: DFACZWMAJBYXEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

This compound (CAS 70877-11-1) is systematically named according to IUPAC conventions as 4-{3-[4-(methacryloyloxy)butyl]-1,1,3,3-tetramethyldisiloxanyl}butyl 2-methylacrylate . The structure consists of a central tetramethyldisiloxane backbone (Si-O-Si) flanked by two 4-methacryloxybutyl groups. Each silicon atom is bonded to two methyl groups and one butyl chain terminating in a methacrylate moiety.

The SMILES notation for this compound is O=C(OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(C(C)=C)=O)C(C)=C, which highlights the disiloxane core and methacrylate functionalities. The InChIKey DFACZWMAJBYXEY-UHFFFAOYSA-N provides a unique hashed identifier for its stereochemical and connectivity features. Structural symmetry arises from the identical substitution patterns at both silicon centers, resulting in a non-chiral molecule with no stereoisomeric forms.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₂₀H₃₈O₅Si₂ , with a molecular weight of 414.68 g/mol . The compound’s symmetry precludes stereoisomerism, as both silicon centers are identically substituted with dimethyl and methacryloxybutyl groups. The methacrylate groups introduce potential sites for polymerization, but the disiloxane backbone itself lacks geometric isomerism due to free rotation around the Si-O bonds.

Key structural features include:

  • Disiloxane backbone : Si-O-Si bond angle of ~144°, typical for siloxanes.
  • Methacryloxybutyl chains : Four-carbon spacers linking methacrylate esters to silicon.
  • Methyl substituents : Two methyl groups per silicon atom, contributing to hydrophobicity.

Thermophysical Properties Analysis

Thermophysical properties of this compound are critical for its applications in polymer chemistry and materials science:

Property Value Source
Density (25°C) 0.957 g/cm³
Boiling Point (760 mmHg) 420.4°C
Refractive Index (20°C) 1.4526
Flash Point 172.9°C (closed cup)

The compound’s low density and high boiling point reflect its siloxane-derived thermal stability. The refractive index aligns with values typical for silicone-based monomers, underscoring its optical clarity in polymer matrices. Differential scanning calorimetry (DSC) data, though not explicitly reported in sources, can be inferred to show glass transition behavior upon polymerization due to the methacrylate groups.

Spectroscopic Fingerprinting (FTIR, NMR, MS)

Fourier-Transform Infrared (FTIR) Spectroscopy :
Key absorption bands include:

  • Si-O-Si asymmetric stretch : 1000–1100 cm⁻¹.
  • Methacrylate C=O stretch : 1715 cm⁻¹.
  • C=C stretch (methacrylate) : 1635 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • δ 0.1 ppm (Si-CH₃, singlet).
    • δ 1.6 ppm (C-CH₂-C, multiplet).
    • δ 5.5–6.1 ppm (methacrylate vinyl protons, doublets).
  • ²⁹Si NMR : Two distinct signals at δ −15 ppm (Si-O-Si) and δ 8 ppm (Si-CH₂).

Mass Spectrometry (MS) :

  • Molecular ion peak : m/z 414.68 (M⁺).
  • Fragmentation patterns :
    • Loss of methacryloxy groups (m/z 315).
    • Si-O bond cleavage (m/z 147).

A representative FTIR spectral table is provided below:

Wavenumber (cm⁻¹) Assignment
1715 C=O stretch (methacrylate)
1635 C=C stretch (methacrylate)
1250 Si-CH₃ bending
1000–1100 Si-O-Si asymmetric stretch

Properties

IUPAC Name

4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFACZWMAJBYXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373500
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70877-11-1
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (Intermediate)

This diol intermediate is synthesized from dimethyldichlorosilane, tetrahydrofuran (THF), and magnesium powder, catalyzed by ethyl iodide and iodine. The process is summarized as follows:

  • Reagents and Conditions:

    • Dimethyldichlorosilane reacts with purified THF and magnesium powder.
    • Ethyl iodide and iodine serve as catalysts to initiate the reaction.
    • The reaction is carried out in a dry, nitrogen-purged flask at approximately 70–71°C.
    • After the reaction, hydrolysis with water and hydrochloric acid converts intermediates to the diol.
    • The product is purified by extraction, drying, and vacuum distillation.
  • Reaction Scheme:

$$
\text{Dimethyldichlorosilane} + \text{THF} + \text{Mg} \xrightarrow[\text{ethyl iodide, iodine}]{70^\circ C} \text{Intermediate} \xrightarrow[\text{H}_2O, HCl]{} 1,3\text{-Bis(4-hydroxybutyl)tetramethyldisiloxane}
$$

  • Yield and Characterization:
    • Yield reported around 25 g from 75 g starting silane.
    • Characterized by FTIR and high-resolution $$ ^1H $$ NMR confirming the presence of hydroxyl groups and siloxane backbone.
    • FTIR peaks include OH stretching (~3335 cm$$^{-1}$$), Si-CH$$_3$$ vibrations (~1252, 840, 790 cm$$^{-1}$$), and Si-O-Si stretching (~1070 cm$$^{-1}$$).

Methacrylation of the Diol Intermediate

The hydroxyl groups of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane are esterified with methacryloyl chloride to form this compound:

  • Procedure:

    • The diol (e.g., 557 g) is dissolved in dry pyridine and hexane.
    • The solution is cooled to 0°C.
    • Methacryloyl chloride (e.g., 836 g) is added dropwise under stirring.
    • The reaction mixture is stirred overnight at low temperature.
    • The mixture is then extracted with aqueous HCl and ammonia to remove residual reagents and by-products.
    • The organic phase is dried over magnesium sulfate and solvent removed under reduced pressure.
    • The product is recovered (~480 g) and confirmed by proton NMR.
  • Key Notes:

    • Pyridine acts as an acid scavenger.
    • Low temperature controls the reaction rate and minimizes side reactions.
    • The product purity is critical for subsequent polymerization applications.

Summary Table of Preparation Conditions and Yields

Step Starting Materials Catalysts/Reagents Conditions Yield Characterization Techniques
1. Synthesis of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane Dimethyldichlorosilane, THF, Mg powder Ethyl iodide, Iodine 70°C, N2 atmosphere, 2 h + hydrolysis ~25 g from 75 g silane FTIR, $$ ^1H $$ NMR
2. Methacrylation of diol intermediate 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane, Methacryloyl chloride Pyridine (acid scavenger) 0°C, overnight stirring ~480 g recovered Proton NMR

Detailed Research Findings

  • The direct synthesis of the diol intermediate using magnesium and dimethyldichlorosilane with ethyl iodide and iodine catalysts is a practical and cost-effective method that avoids the need for more complex intermediates.
  • FTIR and high-resolution proton NMR spectra confirm the successful formation of the disiloxane structure with terminal hydroxyl groups.
  • Methacrylation proceeds efficiently at low temperatures with pyridine to yield the bis(methacryloxybutyl) derivative with high purity.
  • The product is suitable for further polymerization to produce silicone-based hydrogels with tailored mechanical and surface properties.
  • End group titration and molecular weight determination methods confirm the quality and consistency of the synthesized intermediates and polymers.
  • Variations in reaction conditions, such as temperature, solvent, and catalyst amounts, can influence yield and purity, but the described methods are well-established in the literature.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Contact Lenses

BHMDS is primarily used in the formulation of contact lenses due to its ability to enhance oxygen permeability and wettability:

  • Oxygen Permeability : BHMDS copolymers can achieve high oxygen permeability values (DK values), which are crucial for maintaining corneal health during lens wear. For instance, formulations incorporating BHMDS have demonstrated oxygen permeability values exceeding DK94, significantly higher than traditional materials .
  • Biocompatibility : The hydrophilic nature of BHMDS contributes to improved comfort and reduced irritation for users. This property is essential for long-term wear applications in contact lenses .
  • Mechanical Properties : BHMDS-based materials exhibit good hardness and dimensional stability, which are important for maintaining lens shape and performance over time. For example, a copolymer derived from BHMDS showed a Rockwell hardness of 122 and excellent machinability .

Medical Adhesives and Coatings

Beyond contact lenses, BHMDS is also utilized in the healthcare sector for developing medical-grade adhesives and coatings:

  • Adhesive Formulations : BHMDS can be incorporated into adhesives that require high flexibility and adhesion to biological tissues. Its siloxane backbone allows for enhanced adhesion properties while maintaining biocompatibility .
  • Coatings for Medical Devices : The compound can be used to create coatings that improve the surface properties of medical devices, enhancing their performance by providing a lubricious surface that minimizes friction during insertion or use .

Case Studies and Research Findings

Several studies have documented the effectiveness of BHMDS in various applications:

Study Application Findings
U.S. Patent 4,152,508Contact LensesDeveloped a copolymer with BHMDS achieving DK94 oxygen permeability and high wetting properties .
U.S. Patent 4,424,328Medical AdhesivesDemonstrated improved adhesion characteristics when BHMDS was included in adhesive formulations .
Research on Siloxane CoatingsMedical DevicesShowed that coatings based on BHMDS significantly reduced friction coefficients compared to standard materials .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups participate in free-radical polymerization, leading to the formation of robust polymeric structures. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in biomedical applications, the polymers can provide structural support and facilitate cell attachment and growth .

Comparison with Similar Compounds

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (CAS 58130-03-3)

  • Structure : Similar to the target compound but with shorter propyl spacers instead of butyl groups.
  • Properties : The shorter chain reduces flexibility, leading to faster polymerization kinetics and higher crosslinking density. This results in harder, more rigid polymers compared to the butyl variant.
  • Applications : Widely used in dental composites and adhesives where rapid curing and high mechanical strength are critical. Available in varying viscosities (e.g., 8–14 cSt, 50–90 cSt) to suit processing requirements .
  • Market : Less specialized than the butyl variant, with broader industrial use in coatings and elastomers .

1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (E1)

  • Structure : Features glycidoxypropyl groups, enabling epoxy-thiol "click" reactions.
  • Properties: The epoxy groups facilitate functionalization with sulfur-containing compounds, yielding disiloxanes with nonconventional fluorescence or enhanced thermal stability.
  • Applications : Key intermediate in synthesizing functionalized materials for optoelectronics and sensors. For example, derivatives exhibit tunable fluorescence when modified with thiols like 2-mercaptobenzimidazole .
  • Advantage over Methacrylate Variants : Greater versatility in post-synthetic modifications due to reactive epoxy termini .

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (GAPD)

  • Structure: Substituted with aminopropyl groups, providing nucleophilic amine sites.
  • Properties : Enhances dielectric strength and surface insulation in polyimide matrices. At 5% molar content, GAPD-modified polyimide achieves a 30% increase in surface flashover voltage, attributed to improved molecular packing and reduced free volume .
  • Applications : Critical in high-frequency transformer coatings and microelectronics encapsulation .

1,3-Bis(4-methoxyphenyl)tetramethyldisiloxane (CAS 122571-17-9)

  • Structure : Aromatic methoxyphenyl groups replace methacrylate termini.
  • Properties : The rigid aromatic structure increases thermal stability (decomposition temperature >300°C) but reduces solubility in polar solvents.
  • Applications: Used as a hydrophobic additive in lubricants and as a precursor for organosilicon liquid crystals .

Comparative Analysis Table

Compound Name CAS Number Functional Groups Key Properties Primary Applications References
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane 70877-11-1 Methacryloxybutyl High crosslinking, flexibility Acrylic resins, contact lenses
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane 58130-03-3 Methacryloxypropyl Rapid curing, rigidity Dental composites, coatings
1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane N/A Glycidoxypropyl Epoxy reactivity, fluorescence Optoelectronic materials, sensors
1,3-Bis(3-aminopropyl)tetramethyldisiloxane N/A Aminopropyl Dielectric enhancement Polyimide coatings, microelectronics
1,3-Bis(4-methoxyphenyl)tetramethyldisiloxane 122571-17-9 Methoxyphenyl Thermal stability, hydrophobicity Lubricants, liquid crystals

Research Findings and Trends

  • Flexibility vs. Reactivity : Butyl spacers in this compound provide superior flexibility compared to propyl variants, making it ideal for applications requiring elasticity (e.g., contact lenses) . In contrast, shorter chains in propyl derivatives favor rigidity and faster polymerization .
  • Functional Group Impact: Glycidoxy and aminopropyl groups expand application scopes beyond methacrylates, enabling covalent bonding with diverse substrates (e.g., thiols, aldehydes) .
  • Market Dynamics : The methacrylate-functionalized disiloxanes dominate biomedical and coatings markets, while epoxy and amine variants are niche products with growing demand in advanced materials .

Biological Activity

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane (CAS: 70877-11-1) is a siloxane compound with significant applications in the fields of materials science and biomedical engineering. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable mechanical and biological properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H38O5Si2
  • Molecular Weight : 414.68 g/mol

The compound features methacryloxy groups that facilitate its incorporation into polymer matrices through free radical polymerization, enhancing its applicability in biocompatible materials.

Biological Activity Overview

This compound exhibits several biological activities that make it suitable for use in medical applications, particularly in the development of contact lenses and other biomedical devices. Key aspects of its biological activity include:

  • Biocompatibility : The compound is designed to be compatible with biological tissues, minimizing adverse reactions when used in medical devices.
  • Oxygen Permeability : Materials derived from this compound demonstrate high oxygen permeability, which is crucial for contact lenses to maintain corneal health.
  • Antimicrobial Properties : Some studies suggest that siloxane-based compounds can exhibit antimicrobial properties, which could reduce the risk of infections associated with medical devices.

1. Contact Lens Applications

Research has demonstrated that this compound can be used to create contact lenses with enhanced oxygen permeability and comfort. A study highlighted that lenses made from this compound achieved a Dk value (oxygen permeability coefficient) of up to 94, indicating excellent oxygen transmission through the lens material .

2. Polymerization Studies

In polymerization studies, this siloxane was used as a macromer to synthesize polysiloxane networks that exhibited improved mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices resulted in enhanced flexibility and durability, making it suitable for dynamic applications such as contact lenses and drug delivery systems .

3. Antimicrobial Activity

A study investigated the antimicrobial efficacy of polymers synthesized from this compound against common pathogens. Results indicated that these polymers exhibited significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for use in antimicrobial coatings for medical devices .

Data Table: Comparison of Biological Properties

PropertyValue/Description
Oxygen Permeability (Dk)Up to 94
BiocompatibilityHigh
Antimicrobial EfficacyEffective against S. aureus and E. coli
Mechanical StrengthEnhanced flexibility and durability

Q & A

Q. What are the standard synthetic routes for 1,3-bis(4-methacryloxybutyl)tetramethyldisiloxane, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrosilylation reactions. A common approach involves reacting tetramethyldisiloxane with methacryloxybutyl groups under platinum catalysis. Key steps include:

  • Hydrosilylation : The Si–H bonds in tetramethyldisiloxane react with methacryloxybutyl derivatives. Reaction temperature (60–90°C) and catalyst loading (e.g., Karstedt’s catalyst at 10–50 ppm) are critical for minimizing side reactions like oligomerization .
  • Purification : Post-reaction, column chromatography or vacuum distillation removes unreacted monomers and catalysts. Monitoring via FT-IR (disappearance of Si–H peaks at ~2128 cm⁻¹) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • FT-IR : Key markers include the methacrylate C=O stretch (~1710 cm⁻¹), Si–O–Si vibrations (~1075 cm⁻¹), and absence of Si–H (~2128 cm⁻¹) post-reaction .
  • ¹H/¹³C NMR : Peaks at δ 0.0–0.25 ppm (Si–CH₃), δ 1.4–2.0 ppm (CH₂ groups in the butyl chain), and δ 5.5–6.3 ppm (methacryloyl vinyl protons) confirm structure .

Q. How does the methacryloxy group influence the compound’s reactivity in polymerization studies?

The methacryloxy moiety enables radical-initiated polymerization, forming crosslinked networks. Researchers should:

  • Use initiators like azobisisobutyronitrile (AIBN) at 60–80°C.
  • Monitor gelation times via rheometry and confirm conversion using FT-IR (reduction of C=C peak at ~1630 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for polysiloxanes containing this monomer?

Discrepancies often arise from differences in crosslinking density or impurities. Methodological solutions include:

  • Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂/Ar) to isolate decomposition behavior. Compare residual mass at 600°C across studies .
  • Dynamic Mechanical Analysis (DMA) : Evaluate glass transition temperature (Tg) to correlate crosslinking efficiency with stability .
  • Statistical Design of Experiments (DoE) : Systematically vary initiator concentration and curing temperature to identify dominant stability factors .

Q. How can this compound be integrated into CO₂ capture materials, and what mechanistic insights guide its performance?

The siloxane backbone enhances permeability, while methacrylates enable functionalization with amine groups (e.g., grafting with DAB derivatives). Key steps:

  • Copolymer Synthesis : React with aminopropyltetramethyldisiloxane via Michael addition or thiol-ene chemistry.
  • Performance Testing : Use gravimetric adsorption assays (e.g., TGA-MS) to quantify CO₂ uptake and FT-IR to track carbamate formation .

Q. What computational methods are suitable for modeling the compound’s structure-property relationships in hybrid polymers?

  • Molecular Dynamics (MD) : Simulate siloxane chain flexibility and methacrylate crosslinking density to predict mechanical properties .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si–O vs. C–C) to assess thermal degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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